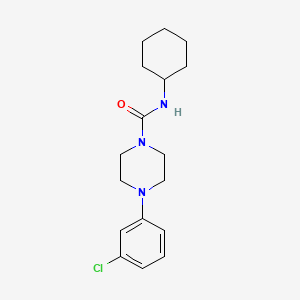![molecular formula C17H16BrN3O5 B5884307 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as carboximidamides and is a potent inhibitor of certain enzymes.
Mécanisme D'action
Compound X is a potent inhibitor of certain enzymes, specifically those involved in the biosynthesis of certain N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamides. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the production of the target N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X depend on the specific enzyme it inhibits. For example, inhibition of an enzyme involved in the biosynthesis of cholesterol can lead to a decrease in cholesterol levels in the body. Similarly, inhibition of an enzyme involved in the biosynthesis of certain neurotransmitters can lead to a decrease in their levels, which can be beneficial in certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide X in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool this compound for studying the role of specific enzymes in disease pathways. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide X. One area of interest is the development of more efficient synthesis methods to increase the yield of this this compound. Another area of interest is the identification of new enzymes that can be targeted by this compound X, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound X and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide X involves several steps, starting from the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to yield 4-bromo-3,5-dimethylphenyl acetate. This intermediate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a base to give this compound X. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to be a potent inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases. In addition, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide X has been used as a tool this compound in biochemical and physiological studies to investigate the role of certain enzymes in disease pathways.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-6-14(7-11(2)16(10)18)25-9-15(22)26-20-17(19)12-4-3-5-13(8-12)21(23)24/h3-8H,9H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUPLLJIHOGESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)
